N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Overview
Description
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thienopyrimidine core, a chromenyl moiety, and a piperazine linker, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chromenyl moiety and the piperazine linker. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2,6-DIMETHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDIN-3-YL}-2-{4-[(7-METHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE include other thienopyrimidine derivatives, chromenyl compounds, and piperazine-linked molecules.
Uniqueness
What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable molecule for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-[4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-15-4-5-19-18(12-23(32)34-21(19)10-15)13-28-6-8-29(9-7-28)14-22(31)27-30-17(3)26-24-20(25(30)33)11-16(2)35-24/h4-5,10-12H,6-9,13-14H2,1-3H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPWPIJZWCSSCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CC(=O)NN4C(=NC5=C(C4=O)C=C(S5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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